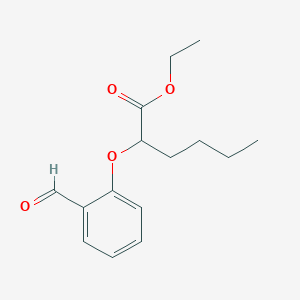
Ethyl 2-(2-formylphenoxy)hexanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(2-formylphenoxy)hexanoate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in perfumes and flavorings. This particular compound features a formyl group attached to a phenoxy group, which is further connected to a hexanoate ester chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-(2-formylphenoxy)hexanoate can be synthesized through a multi-step process. One common method involves the reaction of 2-formylphenol with ethyl 2-bromohexanoate in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2-formylphenoxy)hexanoate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
Oxidation: 2-(2-carboxyphenoxy)hexanoate.
Reduction: 2-(2-hydroxyphenoxy)hexanoate.
Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-(2-formylphenoxy)hexanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of fragrances and flavorings due to its pleasant odor.
Mechanism of Action
The mechanism of action of ethyl 2-(2-formylphenoxy)hexanoate involves its interaction with specific molecular targets. The formyl group can form hydrogen bonds with active sites of enzymes, influencing their activity. The phenoxy group can interact with hydrophobic pockets, enhancing binding affinity.
Comparison with Similar Compounds
Ethyl 2-(2-formylphenoxy)hexanoate can be compared with other esters such as:
Ethyl acetate: A simpler ester with a fruity odor, commonly used as a solvent.
Methyl benzoate: An ester with a pleasant smell, used in perfumes and flavorings.
Ethyl butanoate: Known for its pineapple-like odor, used in food flavorings.
Uniqueness
This compound is unique due to its specific structure, which combines a formyl group with a phenoxy and hexanoate chain. This combination imparts distinct chemical and physical properties, making it valuable in various applications.
Properties
CAS No. |
56049-15-1 |
|---|---|
Molecular Formula |
C15H20O4 |
Molecular Weight |
264.32 g/mol |
IUPAC Name |
ethyl 2-(2-formylphenoxy)hexanoate |
InChI |
InChI=1S/C15H20O4/c1-3-5-9-14(15(17)18-4-2)19-13-10-7-6-8-12(13)11-16/h6-8,10-11,14H,3-5,9H2,1-2H3 |
InChI Key |
KIIXVAWHUJZXSJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C(=O)OCC)OC1=CC=CC=C1C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5H-Benzo[a]phenothiazin-5-one, 6,9-dichloro-](/img/structure/B14631140.png)
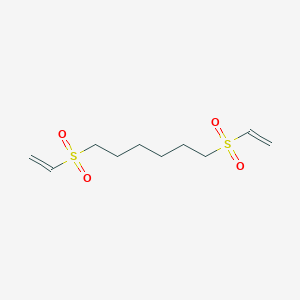
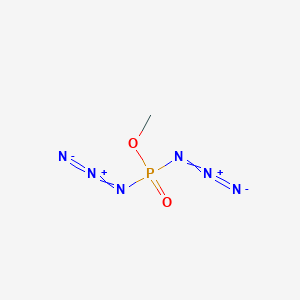
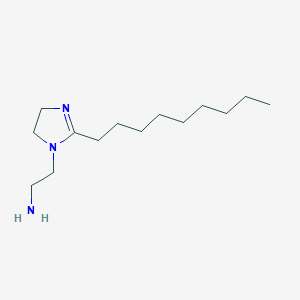
![10-(2-Methyl-2H-naphtho[2,3-d][1,3]dioxol-2-yl)dec-1-ene-3,7-diol](/img/structure/B14631178.png)
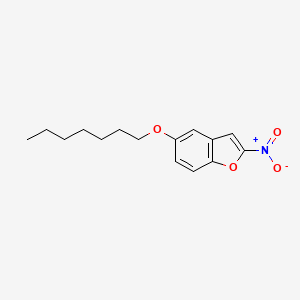

![5-(Chloromethyl)-3-[(cyclopent-1-en-1-yl)methyl]-1,2,4-oxadiazole](/img/structure/B14631186.png)

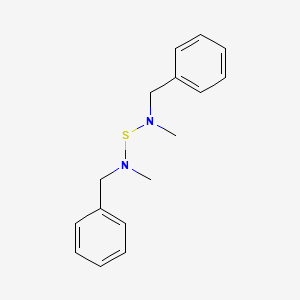
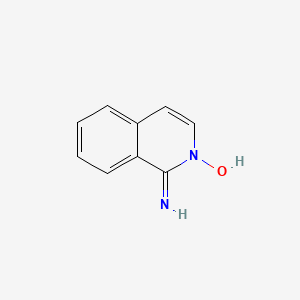
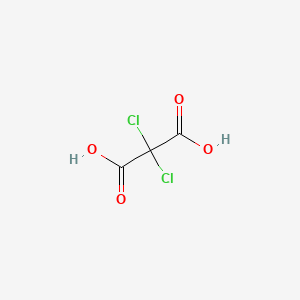
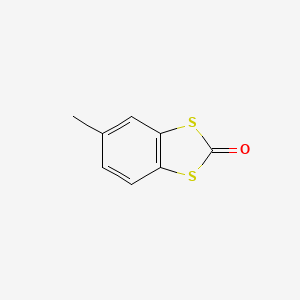
![1-[2-Hydroxy-3-(tetradecyloxy)propyl]pyridin-1-ium chloride](/img/structure/B14631234.png)
